3-(3-Methylbutoxy)pyrrolidine-2,5-dione
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Overview
Description
3-(3-Methylbutoxy)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a pyrrolidine ring substituted with a 3-methylbutoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutoxy)pyrrolidine-2,5-dione typically involves the nucleophilic acyl substitution of succinic anhydride with an appropriate amine or amide. One common method involves the reaction of succinic anhydride with 3-methylbutanol in the presence of a base to form the corresponding ester, which is then cyclized to form the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbutoxy group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-diones .
Scientific Research Applications
3-(3-Methylbutoxy)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory activities.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(3-Methylbutoxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Succinimide: A related compound with similar structural features but different biological activities.
Pyrrolidine-2,3-dione: Another similar compound with distinct chemical properties and applications.
Uniqueness
3-(3-Methylbutoxy)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
111640-21-2 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(3-methylbutoxy)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO3/c1-6(2)3-4-13-7-5-8(11)10-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
NSORGEKQCXGEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1CC(=O)NC1=O |
Origin of Product |
United States |
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